molecular formula C14H18O5 B045144 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde CAS No. 116425-03-7

2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde

Cat. No. B045144
M. Wt: 266.29 g/mol
InChI Key: FNFBYOKOPYBWMY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde is a natural compound found in various plants, including the roots of the Chinese herb Rheum palmatum. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Scientific Research Applications

Stereoselective Synthesis

Research has shown that the reaction of benzaldehyde derivatives with specific compounds can result in highly stereoselective synthesis. For example, a reaction involving benzaldehyde derivatives produced trans-3-phenyl-2,3-glycidamide derivatives in good yields, demonstrating the potential of such compounds in stereoselective synthesis processes (Fernández et al., 1990).

Synthesis of Complex Organic Molecules

Benzaldehyde derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study detailed the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol from a commercially available 3-hydroxy-4-methoxy-benzaldehyde (Banerjee et al., 2013).

Oxidation Products in Atmospheric Chemistry

In atmospheric chemistry, benzaldehyde derivatives like 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde are significant in the study of oxidation products. Research on the OH oxidation of toluene, which produces cresol and benzaldehyde, reveals insights into the formation of low-volatility products crucial in understanding secondary organic aerosol formation (Schwantes et al., 2016).

Enantioselective Synthesis

The compound has been explored in enantioselective synthesis processes. A study on the alkylation of benzaldehyde derivatives exhibited methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).

Antioxidant Activity

Benzaldehyde derivatives have been evaluated for their antioxidant properties. A study synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde and analyzed their potential in vitro antioxidant activities, offering insights into their possible therapeutic applications (Yüksek et al., 2015).

Chemosensor Development

These compounds have been used in developing chemosensors. For example, two compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have been explored as fluorescent chemosensors for pH, showing potential in differentiating between normal cells and cancer cells (Dhawa et al., 2020).

Fungicidal Activities

Benzaldehyde derivatives have demonstrated fungicidal activities. A study synthesized 4,5-dihydro-1,2,4-triazole Schiff base derivatives with substituted benzaldehydes and confirmed their good fungicidal activities (Sun et al., 2009).

properties

CAS RN

116425-03-7

Product Name

2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde

InChI

InChI=1S/C14H18O5/c1-4-7(2)5-10(16)11-13(18)8(3)12(17)9(6-15)14(11)19/h6-7,17-19H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

FNFBYOKOPYBWMY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O

SMILES

CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O

Canonical SMILES

CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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